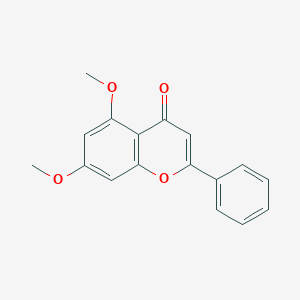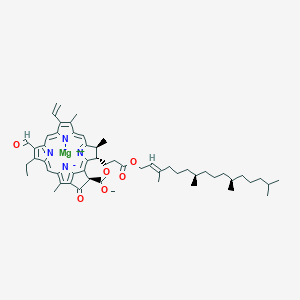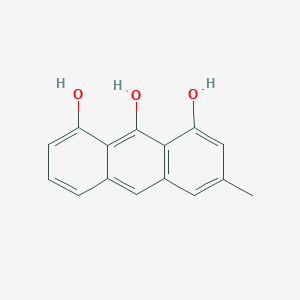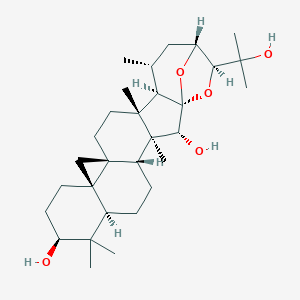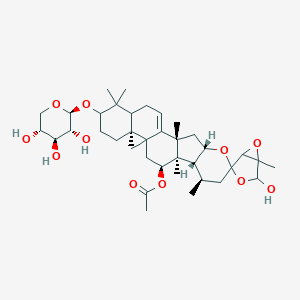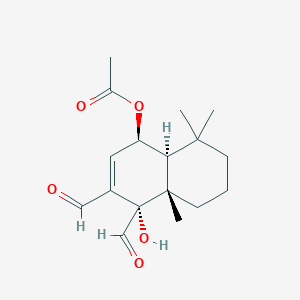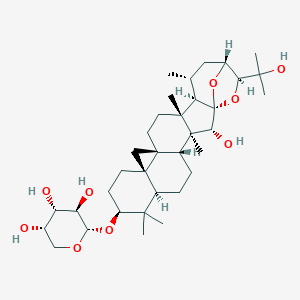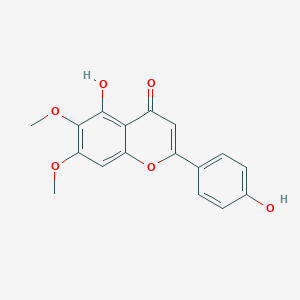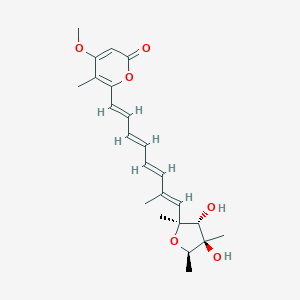
Crocetin gentiobiosylglucosyl ester
Vue d'ensemble
Description
Crocetin gentiobiosylglucosyl ester, also known as Crocin II, is extracted from saffron (Crocus sativus L.) . It is a water-soluble crocetin glycoside, a carotenoid pigment of saffron that has been used as a spice for flavoring and coloring food preparations, and in Chinese traditional medicine as an anodyne or tranquilizer .
Synthesis Analysis
The synthesis of crocetin gentiobiosylglucosyl ester involves a series of genetic modifications and the strategic overexpression of key enzymes . The process utilizes glycerol as the primary carbon source and involves the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .Molecular Structure Analysis
Crocetin gentiobiosylglucosyl ester has an empirical formula of C38H54O19 . It displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of crocetin gentiobiosylglucosyl ester include the overexpression of zeaxanthin cleavage dioxygenase and a novel variant of crocetin dialdehyde dehydrogenase . This results in a notable yield of crocetin .Physical And Chemical Properties Analysis
Crocetin gentiobiosylglucosyl ester is sensitive to thermal treatment, light, and pH . It undergoes oxidation and isomerization when exposed to light and heat . It is commonly stabilized by esterification with gentiobiose, glucose, or other common sugar moieties .Applications De Recherche Scientifique
Microbial Synthesis from Glycerol
Researchers have developed a microbial pathway in Escherichia coli for synthesizing crocetin and its derivatives using glycerol as a carbon source . This method offers an eco-friendly alternative to traditional plant extraction, with implications for sustainable production in the pharmaceutical and food industries.
Neuroprotective Effects
Crocetin gentiobiosylglucosyl ester has been studied for its potential neuroprotective effects. It may help in the prevention and treatment of brain-related disorders due to its antioxidant properties .
Anti-inflammatory Applications
The compound exhibits anti-inflammatory qualities, which could be beneficial in treating various inflammatory diseases. Its application in this field is promising due to its natural occurrence and bioactive properties .
Anticancer Potential
Studies suggest that crocetin gentiobiosylglucosyl ester can inhibit cell migration and tube formation in certain cancer models, such as the HUVEC model. It may also affect the phosphorylation of VEGFR2 and its downstream pathway molecules, indicating its potential use in cancer therapy .
Food Industry Applications
The compound’s stability and color properties make it a valuable additive in the food industry. It can be used to develop functional foods and enhance the nutritional value of food products .
Antidepressant Qualities
Due to its antidepressant qualities, crocetin gentiobiosylglucosyl ester could be used in the development of natural remedies for depression. Its efficacy in this area is supported by its bioactive profile .
Mécanisme D'action
Target of Action
Crocetin gentiobiosylglucosyl ester, also known as crocin, is an apocarotenoid digentiobiosyl ester of crocetin. It is naturally found in saffron, primarily obtained from the red stigma of the Crocus sativus plant. Crocin has garnered significant interest due to its bioactive properties
Mode of Action
Although the precise interaction of crocin with its targets remains elusive, we can speculate based on its structural features. Crocin is a glycosylated derivative of crocetin, which is the aglycone form. Crocetin itself has antioxidant, anti-inflammatory, and potential anticancer effects. Crocin likely exerts its actions through similar mechanisms.
One proposed mode of action involves crocin’s antioxidant properties. As a carotenoid, it can scavenge free radicals, protecting cells from oxidative damage. Additionally, crocin may modulate gene expression, affecting various cellular pathways . .
Result of Action
Crocin’s effects are diverse:
- Anticancer Potential : Crocin exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis .
Action Environment
Environmental factors impact crocin’s stability and efficacy:
Safety and Hazards
Orientations Futures
The substantial yields achieved in the synthesis of crocetin gentiobiosylglucosyl ester highlight the commercial potential of microbial-derived crocins as an eco-friendly alternative to plant extraction methods . The development of these microbial processes not only broadens the scope for crocin production but also suggests significant implications for the exploitation of bioengineered compounds in pharmaceutical and food industries .
Propriétés
IUPAC Name |
1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54O19/c1-18(11-7-13-20(3)34(50)56-37-32(48)29(45)26(42)23(16-40)54-37)9-5-6-10-19(2)12-8-14-21(4)35(51)57-38-33(49)30(46)27(43)24(55-38)17-52-36-31(47)28(44)25(41)22(15-39)53-36/h5-14,22-33,36-49H,15-17H2,1-4H3/b6-5+,11-7+,12-8+,18-9+,19-10+,20-13+,21-14+/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,36-,37+,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBHMFVVLYIQQ-DRVLGOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856143 | |
| Record name | Crocetin gentiobiosylglucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Crocetin gentiobiosylglucosyl ester | |
CAS RN |
55750-84-0 | |
| Record name | Crocin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crocetin gentiobiosylglucosyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crocetin gentiobiosylglucosyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CROCETIN GENTIOBIOSYLGLUCOSYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF2MOD2N6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




